Ivabradine Impurity 11: A Comprehensive Technical Guide on Chemical Structure, Origin, and Analytical Control
Ivabradine Impurity 11: A Comprehensive Technical Guide on Chemical Structure, Origin, and Analytical Control
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final drug product. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[1][2][3][4] This technical guide provides an in-depth analysis of Ivabradine Impurity 11, a known process-related impurity, offering valuable insights for researchers, scientists, and drug development professionals.
PART 1: Chemical Identity of Ivabradine Impurity 11
Ivabradine Impurity 11 is a key synthetic intermediate in the manufacturing process of Ivabradine.[5] Its presence in the final API typically results from an incomplete reaction or inefficient purification.
Chemical Structure:
(Image generated for illustrative purposes)
IUPAC Name: (7R)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of Ivabradine Impurity 11 is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1132667-04-9 | [5] |
| Molecular Formula | C₁₂H₁₇NO₂ | [5] |
| Molecular Weight | 207.27 g/mol | [5] |
| Appearance | Neat (form may vary) | [6] |
PART 2: Origin and Synthetic Pathway of Ivabradine Impurity 11
The genesis of Ivabradine Impurity 11 is intrinsically linked to the synthetic route of Ivabradine. It is the chiral amine intermediate that is coupled with a benzazepinone moiety to form the final drug substance.[5][7] Therefore, its presence as an impurity is a direct consequence of the manufacturing process, specifically an incomplete coupling reaction.
The following diagram illustrates the logical relationship in the synthesis where Impurity 11 acts as a key building block.
Caption: Synthetic pathway showing Impurity 11 as an unreacted intermediate.
PART 3: Analytical Characterization and Control
The control of Ivabradine Impurity 11 to acceptable levels, as defined by ICH Q3A guidelines, is paramount.[1][2][3][4] Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), are essential for the separation and quantification of this impurity from the API and other related substances.[8][9][10][11]
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a representative method based on published literature for the analysis of Ivabradine and its impurities.[8][10][12]
Objective: To develop and validate a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of Ivabradine and Ivabradine Impurity 11.
1. Instrumentation and Materials:
-
HPLC system with a PDA or UV detector (e.g., Agilent 1100 series or equivalent)[12]
-
Analytical column: Zorbax phenyl column or equivalent C18 column[8][9]
-
Reference standards for Ivabradine and Ivabradine Impurity 11
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or trifluoroacetic acid (for buffer preparation)
-
Purified water (HPLC grade)
2. Chromatographic Conditions (Example):
-
Mobile Phase A: 20 mM Ammonium acetate buffer, pH adjusted to 7.35 with ammonium hydroxide.[10]
-
Mobile Phase B: Acetonitrile[10]
-
Gradient Elution: A gradient program should be optimized to achieve separation between Ivabradine, Impurity 11, and other potential impurities. An example could be a linear gradient from a lower to a higher percentage of Mobile Phase B over a specified time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 286 nm[13]
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Standard Stock Solutions: Accurately weigh and dissolve reference standards of Ivabradine and Ivabradine Impurity 11 in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare individual stock solutions of known concentrations.[10]
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration levels for calibration.
-
Sample Solution: Prepare the sample solution by accurately weighing and dissolving the drug substance in the diluent to a known concentration.
4. Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities and degradants. This can be achieved by analyzing blank samples, placebo, and stressed samples.
-
Linearity: Analyze a series of solutions with different concentrations of Ivabradine and Impurity 11 to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value, often assessed by recovery studies of spiked samples.
-
Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified.
-
Robustness: Assess the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
5. Data Analysis:
-
Identify the peaks of Ivabradine and Impurity 11 based on their retention times compared to the reference standards.
-
Quantify the amount of Impurity 11 in the sample using the calibration curve derived from the standard solutions.
The following diagram outlines the workflow for the analytical control of Ivabradine Impurity 11.
Caption: Workflow for the analytical control of Impurity 11.
Conclusion
Ivabradine Impurity 11, chemically identified as (7R)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, is a critical process-related impurity in the synthesis of Ivabradine. A thorough understanding of its chemical structure, origin, and the implementation of robust, validated analytical methods for its control are essential for ensuring the quality and safety of Ivabradine as a pharmaceutical product. This guide provides a foundational framework for professionals engaged in the development, manufacturing, and quality control of Ivabradine.
References
-
A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. (n.d.). RSC Publishing. Retrieved from [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Retrieved from [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH. Retrieved from [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. Retrieved from [Link]
-
Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube. Retrieved from [Link]
-
Stability Indicating RP-HPLC Method for the Estimation of Ivabradine in Tablet Dosage Form. (2022, April 30). IJPPR. Retrieved from [Link]
-
Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. (n.d.). SciSpace. Retrieved from [Link]
-
STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR IVABRADINE IN BULK AND PHARMACEUTICAL DOSAGE FORM. (n.d.). IRJMETS. Retrieved from [Link]
-
Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. (2021, February 23). AKJournals. Retrieved from [Link]
-
Characterization of degradation products of Ivabradine by LC-HR-MS/MS: A typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Validation of Stability Indicating RP-HPLC, Method of Analysis for assay of Ivabradine HC. (2019, September 3). JPR. Retrieved from [Link]
-
Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. (2016, May 4). PubMed Central. Retrieved from [Link]
-
(PDF) Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. (n.d.). ResearchGate. Retrieved from [Link]
- PROCESS FOR ENZYMATIC SYNTHESIS OF (7S) -1- (3,4-DIMETHOXY BICYCLO [4.2.0] OCTA-1,3,5-TRIENE 7-YL) N-METHYL METHANAMINE, AND APPLICATION TO THE SYNTHESIS OF THE IVABRADINE AND ITS SALTS. (n.d.). Google Patents.
-
CAS No : 1204612-29-2 | Product Name : (7R)-3,4-dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine Hydrochloride. (n.d.). Pharmaffiliates. Retrieved from [Link]
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. jpionline.org [jpionline.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. benchchem.com [benchchem.com]
- 6. (7R)-3,4-Dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-trien… [cymitquimica.com]
- 7. FR2993561B1 - PROCESS FOR ENZYMATIC SYNTHESIS OF (7S) -1- (3,4-DIMETHOXY BICYCLO [4.2.0] OCTA-1,3,5-TRIENE 7-YL) N-METHYL METHANAMINE, AND APPLICATION TO THE SYNTHESIS OF THE IVABRADINE AND ITS SALTS - Google Patents [patents.google.com]
- 8. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. akjournals.com [akjournals.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. (2015) | Prinesh N. Patel | 28 Citations [scispace.com]
